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molecular formula C8H7BrN2S B8466411 7-bromo-N-methyl-1,3-benzothiazol-2-amine

7-bromo-N-methyl-1,3-benzothiazol-2-amine

Cat. No. B8466411
M. Wt: 243.13 g/mol
InChI Key: BAVDFEYTDKYCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378104B2

Procedure details

7-Bromo-2-chlorobenzothiazole (85 mg, 0.34 mmol) and methylamine (2 M in THF, 3 mL, 6 mmol) were mixed and heated to 60° C. overnight. The solvent was evaporated. The residue was purified by ISCO chromatography (0 to 30% EtOAc:heptane) to afford 56 mg (67%) of the title compound. MS (ESI): 243.30, 245.26 [M+H]+; HPLC tR=1.09 min (HPLC: Anayltical—2 min).
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[S:9][C:8](Cl)=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:12][NH2:13]>>[Br:1][C:2]1[C:10]2[S:9][C:8]([NH:13][CH3:12])=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
85 mg
Type
reactant
Smiles
BrC1=CC=CC=2N=C(SC21)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by ISCO chromatography (0 to 30% EtOAc:heptane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC=2N=C(SC21)NC
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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